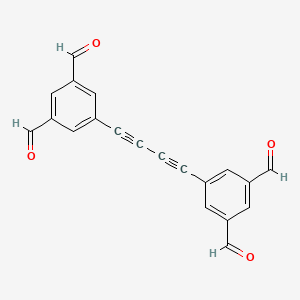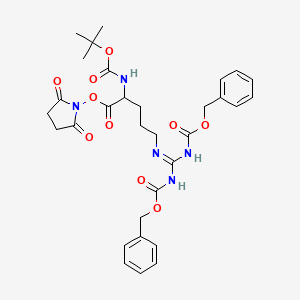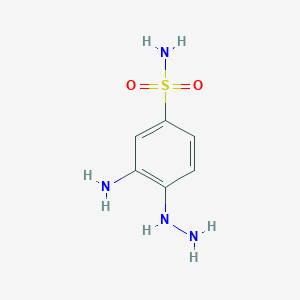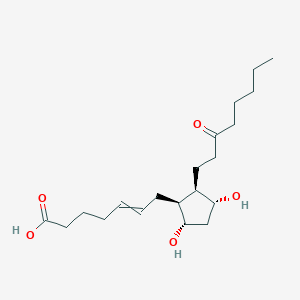![molecular formula C22H18ClNO4S B12512210 (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512210.png)
(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound features a thiophene ring substituted with a chlorine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorothiophene and Fmoc-protected amino acids.
Formation of Intermediate: The thiophene ring is chlorinated using reagents like thionyl chloride or N-chlorosuccinimide.
Coupling Reaction: The chlorinated thiophene is then coupled with the Fmoc-protected amino acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The chlorinated thiophene can be reduced to a thiol or a hydrogenated thiophene.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiols or hydrogenated thiophenes.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique electronic properties.
Biology
Peptide Synthesis: The Fmoc-protected amino acid can be used in solid-phase peptide synthesis.
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its structural features.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the Fmoc group suggests its use in peptide synthesis, where it serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(2-thienyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure but with an unsubstituted thiophene ring.
(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom on the thiophene ring in (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid imparts unique electronic properties, potentially influencing its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C22H18ClNO4S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
(2S)-3-(3-chlorothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18ClNO4S/c23-18-9-10-29-20(18)11-19(21(25)26)24-22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1 |
InChI Key |
LCRAHVGLFGFUDO-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CS4)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CS4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride](/img/structure/B12512133.png)
![1-[(2,6-Difluorophenyl)methyl]-3-methylurea](/img/structure/B12512138.png)
![[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide](/img/structure/B12512158.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)
![N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B12512172.png)



![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)
![1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)

![Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)
